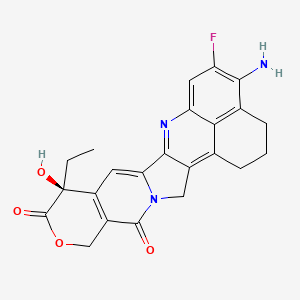
Exatecan analogue 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exatecan analogue 1 is a derivative of exatecan, a potent camptothecin analogue. Camptothecin is an alkaloid derived from the Chinese tree Camptotheca acuminata, known for its cytotoxic effects through interference with the catalytic cycle of DNA topoisomerase I. This compound has been developed to enhance the therapeutic profile of camptothecin derivatives, offering greater antitumor activity, decreased toxicity, and intrinsic activity without requiring metabolic activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of exatecan analogue 1 involves multiple steps, starting from camptothecin. The process includes modifications to the camptothecin structure to improve its water solubility and antitumor activity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and solvent extraction are employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Exatecan analogue 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often enhancing its reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, altering the compound’s electronic structure.
Substitution: Replacement of one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often evaluated for their antitumor activity and pharmacokinetic properties .
Applications De Recherche Scientifique
Exatecan analogue 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Evaluated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .
Mécanisme D'action
Exatecan analogue 1 exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The compound stabilizes the covalent complex between DNA and topoisomerase I, preventing the religation of single-strand breaks. This leads to the accumulation of DNA damage, ultimately causing cell death. The molecular targets and pathways involved include the formation of a ternary complex with DNA and topoisomerase I, resulting in the arrest of the replication fork and formation of single-strand DNA breaks .
Comparaison Avec Des Composés Similaires
Exatecan analogue 1 is compared with other camptothecin derivatives, such as topotecan and irinotecan. While all these compounds inhibit DNA topoisomerase I, this compound offers several unique advantages:
Greater Antitumor Activity: Exhibits potent antitumor effects against a broad range of human tumors.
Decreased Toxicity: Demonstrates a more favorable toxicity profile compared to other camptothecin derivatives.
Intrinsic Activity: Does not require metabolic activation, reducing interindividual variability in pharmacologic behavior .
Similar compounds include:
Topotecan: A camptothecin derivative used in the treatment of ovarian and small cell lung cancer.
Irinotecan: Another camptothecin derivative used in the treatment of colorectal cancer
This compound stands out due to its enhanced therapeutic profile and potential for use in targeted cancer therapies.
Propriétés
Formule moléculaire |
C23H20FN3O4 |
|---|---|
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
(10S)-19-amino-10-ethyl-18-fluoro-10-hydroxy-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione |
InChI |
InChI=1S/C23H20FN3O4/c1-2-23(30)14-6-17-20-12(8-27(17)21(28)13(14)9-31-22(23)29)10-4-3-5-11-18(10)16(26-20)7-15(24)19(11)25/h6-7,30H,2-5,8-9,25H2,1H3/t23-/m0/s1 |
Clé InChI |
AJJCDEYJWSDNLQ-QHCPKHFHSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6N)F)N=C4C3=C2)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C5C(=CC(=C6N)F)N=C4C3=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


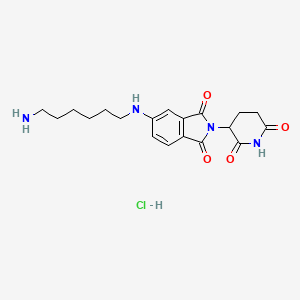
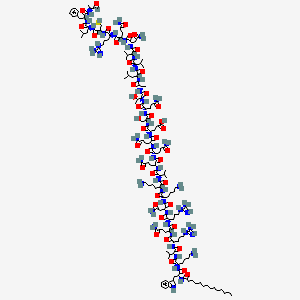
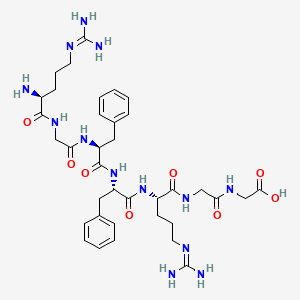
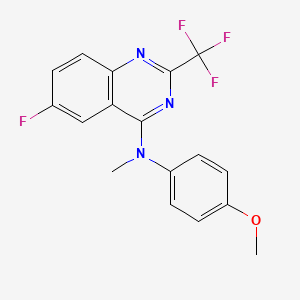

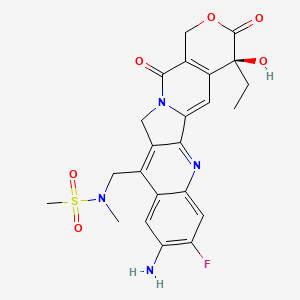
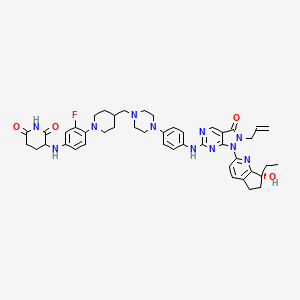
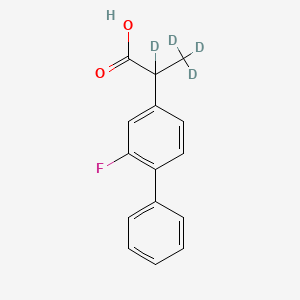
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)


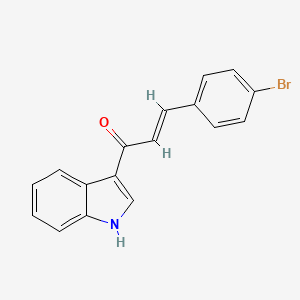
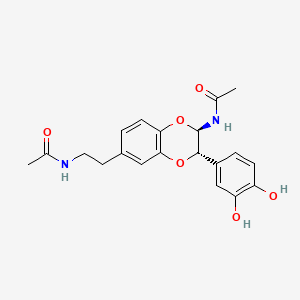
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
